molecular formula C9H6Cl2O4 B8554945 2-Carbomethoxy 4,5-dichlorobenzoic acid

2-Carbomethoxy 4,5-dichlorobenzoic acid

Cat. No.: B8554945
M. Wt: 249.04 g/mol
InChI Key: ZKGKTIKTGHPAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbomethoxy 4,5-dichlorobenzoic acid is a useful research compound. Its molecular formula is C9H6Cl2O4 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6Cl2O4

Molecular Weight

249.04 g/mol

IUPAC Name

4,5-dichloro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ZKGKTIKTGHPAFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methanol (200 mL) was added sodium hydride (2.72 g, 60% dispersion, 68.0 mmol) portionwise under nitrogen at ambient temperature. To the solution was then added a solution of 4,5-dichlorophthalic anhydride (5.90 g, 27.2 mmol) in methanol (50 mL) dropwise under nitrogen at room temperature. The reaction was stirred for one hour and then concentrated to remove the methanol. The residue was taken up in aqueous 10% potassium carbonate solution and extracted with ethyl acetate (2×). The aqueous portion was acidified to pH 2 with 10% hydrochloric acid and extracted with ethyl acetate (3×), dried (Na2SO4) and concentrated to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.81 (s, 3H) 7.94-8.01 (m, 2H) 13.60-13.70 (br, 1H); MS (+DCI/NH3) m/z 266.0 [M+NH4]+.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4,5-dichlorophthalic anhydride (1.0 g, 4.61 mmol) in 15 mL of methanol was added 0.25 g (9.22 mmol, 2.0 eq) of sodium methoxide. The suspension was stirred for 3 days and the methanol was removed in vacuo. The resultant white solid was suspended in 500 mL of CH2Cl2 and washed with 1N HCl. The organic phase was dried over anhydrous Na2SO4, filtered and the volatiles removed in vacuo to yield 1.06 g (92.5%) of the titled compound as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92.5%

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